B1578756 Beta-Amyloid (18-28)

Beta-Amyloid (18-28)

カタログ番号: B1578756
分子量: 1212.3
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (18-28) is a useful research compound. Molecular weight is 1212.3. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (18-28) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (18-28) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Alzheimer's Disease Research

Pathogenesis of Alzheimer's Disease

  • Beta-Amyloid peptides, including Aβ(18-28), are critical in the pathogenesis of Alzheimer's disease. The accumulation of these peptides leads to the formation of amyloid plaques, a hallmark of AD pathology . Studies have shown that Aβ(18-28) can induce neurotoxic effects, contributing to cognitive decline and memory impairment .

Neurotoxicity Studies

  • Research indicates that synthetic peptides such as Beta-Amyloid (12-20), (12-28), and (18-28) can induce amnesia in animal models, demonstrating their neurotoxic potential . This has led to investigations into how these peptides affect synaptic function and neuronal health, providing insights into early AD mechanisms.

Diagnostic Applications

Imaging Biomarkers

  • Beta-Amyloid imaging plays a crucial role in diagnosing Alzheimer's disease. Positron Emission Tomography (PET) scans using tracers like florbetapir F 18 can visualize amyloid deposits in the brain, with studies showing that higher levels of cortical Aβ correlate with cognitive decline . This makes Aβ imaging a valuable tool for identifying individuals at risk for developing dementia.

Predictive Value in Mild Cognitive Impairment

  • Longitudinal studies have demonstrated that amyloid PET imaging can predict cognitive decline in individuals with Mild Cognitive Impairment (MCI). For instance, subjects with elevated Aβ levels were found to have a significantly higher conversion rate to AD dementia compared to those with lower levels . This predictive capability is essential for early intervention strategies.

Therapeutic Development

Target for Drug Development

  • Beta-Amyloid remains a prime target for therapeutic interventions aimed at modifying the course of Alzheimer’s disease. Various strategies are being explored, including the development of BACE1 inhibitors, which aim to reduce Aβ production . Despite challenges in achieving effective inhibition without off-target effects, ongoing research continues to refine these approaches.

Peptide-Based Therapies

  • Research into peptide-based therapies using fragments like Beta-Amyloid (18-28) has shown promise. These therapies aim to modulate the aggregation process of Aβ or block its neurotoxic effects. For example, studies suggest that specific peptide sequences can influence the assembly of Aβ oligomers, which are believed to be more toxic than fibrillar forms .

Case Studies and Experimental Findings

Study Findings Significance
Klunk et al. (2009)Demonstrated high affinity binding sites for PIB on Aβ fibrilsProvided insights into Aβ polymorphism and its implications for AD pathology
Amyloid PET Study (2012)Showed predictive value of Aβ imaging in MCI patientsSupports the use of amyloid PET as a biomarker for early AD detection
Trontinemab Study (2024)Reported rapid amyloid plaque depletion and changes in biomarkers following treatmentHighlights potential therapeutic benefits of targeting Aβ in AD

特性

分子量

1212.3

配列

VFFAEDVGSNK

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。